molecular formula C15H24N5O7P B10758082 N6-Isopentenyl-Adenosine-5'-Monophosphate

N6-Isopentenyl-Adenosine-5'-Monophosphate

Cat. No.: B10758082
M. Wt: 417.35 g/mol
InChI Key: GZJXCRHEMLAMRA-SDBHATRESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE typically involves the reaction of adenosine with isopentenyl pyrophosphate under specific conditions. The reaction is catalyzed by enzymes such as isopentenyltransferase, which facilitates the transfer of the isopentenyl group to the N6 position of adenosine .

Industrial Production Methods

Industrial production methods for N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE are not well-documented in the literature. the process likely involves large-scale enzymatic synthesis using bioreactors to ensure efficient production and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE, which can have different biological activities and properties .

Scientific Research Applications

N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

These compounds share some similarities in their chemical structure but differ in their specific biological roles and applications.

Properties

Molecular Formula

C15H24N5O7P

Molecular Weight

417.35 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbutylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H24N5O7P/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25/h6-9,11-12,15,21-22H,3-5H2,1-2H3,(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1

InChI Key

GZJXCRHEMLAMRA-SDBHATRESA-N

Isomeric SMILES

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

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